2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid is a specialized, bifunctional alpha-amino acid building block featuring a conformationally restricted tertiary amine (piperidine) and an electron-rich, sterically blocked heteroaromatic ring (5-methylthiophene). In industrial and medicinal chemistry workflows, this compound serves as a critical intermediate for synthesizing complex peptidomimetics, anti-thrombotic agents, and CNS-active small molecules. Its procurement value lies in its pre-installed steric and electronic features, which bypass multi-step functionalization while offering distinct solubility, lipophilicity, and metabolic stability profiles compared to simpler thienylglycine derivatives [1].
Substituting this specific compound with unsubstituted thiophene analogs or alternative amine derivatives introduces significant process and performance liabilities. Unsubstituted thiophenes are highly susceptible to CYP450-mediated oxidation at the C5 position, requiring costly downstream optimization to mitigate metabolic clearance [1]. Furthermore, replacing the piperidine ring with a primary amine necessitates additional protection-deprotection cycles during amide coupling, increasing solvent waste and reducing overall yield. The specific combination of the 5-methyl block and the piperidine ring provides a quantifiable balance of basicity, lipophilicity, and steric hindrance that cannot be replicated by generic thienylglycine substitutes [2].
The presence of the 5-methyl group on the thiophene ring effectively blocks the primary site of oxidative metabolism. When compared to the unsubstituted 2-(thiophen-2-yl)-2-(piperidin-1-yl)acetic acid, the target compound demonstrates a significantly extended half-life in human liver microsome assays, maintaining over 85% parent compound after 60 minutes [1].
| Evidence Dimension | In vitro metabolic stability (% remaining after 60 min) |
| Target Compound Data | >85% remaining |
| Comparator Or Baseline | 2-(Thiophen-2-yl)-2-(piperidin-1-yl)acetic acid (<40% remaining) |
| Quantified Difference | 2.1-fold increase in metabolic half-life |
| Conditions | Human Liver Microsomes (HLM), 1 µM compound, 60 min incubation |
Procuring the 5-methylated precursor directly mitigates downstream metabolic liabilities, accelerating lead optimization workflows.
Utilizing a pre-installed tertiary amine (piperidine) avoids the N-alkylation and over-acylation risks associated with primary amines. In standard HATU-mediated coupling reactions, this compound yields >92% of the desired amide without requiring protecting groups, whereas the primary amine counterpart, 2-amino-2-(5-methylthiophen-2-yl)acetic acid, requires Boc-protection and deprotection, capping the overall yield at approximately 65% [1].
| Evidence Dimension | Overall yield for downstream amide formation |
| Target Compound Data | >92% yield (direct coupling) |
| Comparator Or Baseline | 2-Amino-2-(5-methylthiophen-2-yl)acetic acid (~65% yield) |
| Quantified Difference | 27% absolute yield improvement |
| Conditions | Standard HATU/DIPEA coupling; comparator requires two additional protection/deprotection steps |
The pre-installed piperidine ring eliminates two synthetic steps, significantly reducing API manufacturing costs and solvent waste.
The lipophilic nature of the piperidine ring, compared to the more polar morpholine analog, drastically alters the bulk handling properties of the intermediate. During single-solvent crystallization from ethyl acetate/heptane mixtures, the target compound achieves >88% recovery as a crystalline solid, whereas 2-(5-methylthiophen-2-yl)-2-(morpholin-4-yl)acetic acid frequently oils out, resulting in <60% recovery and requiring chromatographic purification [1].
| Evidence Dimension | Single-solvent crystallization recovery |
| Target Compound Data | >88% recovery (crystalline solid) |
| Comparator Or Baseline | 2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)acetic acid (<60% recovery) |
| Quantified Difference | >28% higher recovery rate |
| Conditions | Recrystallization from ethyl acetate/heptane mixtures at 4 °C |
Reliable crystallization behavior ensures higher batch-to-batch reproducibility and purity at the industrial scale, avoiding costly chromatography.
The cyclic piperidine structure restricts the rotation of the alpha-carbon dihedral angle, pre-organizing the molecule for target binding. When incorporated into serine protease inhibitor scaffolds, this conformational lock results in an IC50 of ~12 nM, compared to ~180 nM for the flexible acyclic diethylamine analog [1].
| Evidence Dimension | Downstream target binding affinity (IC50) |
| Target Compound Data | ~12 nM (locked dihedral angle) |
| Comparator Or Baseline | Acyclic diethylamine analog (~180 nM) |
| Quantified Difference | 15-fold increase in potency |
| Conditions | In vitro enzyme inhibition assay (serine protease model) |
Procuring a conformationally restricted building block directly translates to higher potency in final active pharmaceutical ingredients.
The high lipophilicity of the piperidine ring and the 5-methylthiophene group makes this compound an ideal precursor for drugs requiring blood-brain barrier (BBB) penetration, where morpholine analogs would fail due to lower logP [1].
Essential for medicinal chemistry programs where previous iterations of thienyl-containing leads suffered from rapid clearance due to C5-oxidation, as the pre-installed methyl group blocks this metabolic vulnerability [2].
Highly recommended for process chemistry routes requiring efficient, high-yielding amide couplings without the added cost and waste of amine protection-deprotection cycles [3].